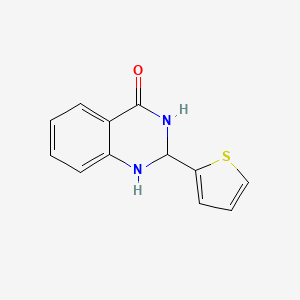

2-thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one

Vue d'ensemble

Description

“2-thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one” is a type of quinazoline . It has a molecular formula of C12H10N2OS and an average mass of 230.287 .

Synthesis Analysis

The synthesis of similar quinazolinone derivatives has been reported in the literature . For instance, 3-phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one was synthesized by refluxing a mixture of 2-aminobenzoic acid and phenyl isothiocyanate, followed by thiation of the produced compound with phosphorus pentasulphide in boiling anhydrous pyridine .Molecular Structure Analysis

The molecular structure of “this compound” includes a thiophene ring attached to a dihydroquinazolinone ring . The InChI string representation of the molecule isInChI=1S/C12H10N2OS/c15-12-8-4-1-2-5-9 (8)13-11 (14-12)10-6-3-7-16-10/h1-7,11,13H, (H,14,15) . Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a net charge of 0, an average mass of 230.287, and a monoisotopic mass of 230.05138 . The compound’s photophysical properties, such as luminescence and Stokes shifts, can change depending on the solvent polarity .Applications De Recherche Scientifique

Photophysical Properties and Theoretical Studies

2-Thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one derivatives have been synthesized and characterized for their photophysical properties. These compounds demonstrate significant changes in photophysical behavior based on solvent polarity, which is crucial for understanding their excited state characteristics. Such insights are valuable for applications in materials science, particularly in the design of optical and electronic devices. Theoretical studies using density functional theory (DFT) and time-dependent DFT further support the experimental findings, providing a comprehensive understanding of their photophysical behavior (Pannipara et al., 2017).

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been explored through the synthesis and evaluation of various compounds. These derivatives have shown promising antibacterial activity against a range of pathogens, including Mycobacterium tuberculosis. Such studies are crucial for developing new antibacterial agents in the fight against drug-resistant strains of bacteria (Nagaladinne et al., 2020).

Structural Analysis

The structural characteristics of this compound compounds have been extensively studied. The analysis includes the examination of molecular conformations and interactions within crystal structures, providing valuable insights into the molecular geometry and potential intermolecular interactions relevant to their physical properties and reactivity (El-Azab et al., 2012).

Photoluminescence Studies

The design and synthesis of derivatives based on this compound have led to compounds with notable photoluminescent properties. These studies are essential for applications in fluorescent materials and optoelectronic devices, where the understanding of photophysical and luminescent characteristics can guide the development of new materials with tailored optical properties (Moshkina et al., 2022).

Antihistaminic Activity

Research into the antihistaminic properties of this compound derivatives has led to the identification of compounds with significant potential as new antihistaminic agents. This line of research is crucial for developing new therapeutic agents for allergic conditions, highlighting the versatility and potential therapeutic applications of these compounds (Alagarsamy & Parthiban, 2013).

Orientations Futures

The future research directions could involve further exploration of the biological activities of “2-thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one” and its derivatives, given their potential as antibacterial, antifungal, and anticancer agents . Additionally, more studies could be conducted to understand the photophysical properties of these compounds .

Mécanisme D'action

Target of Action

Quinazolinone derivatives, a class of compounds to which this molecule belongs, have been found to exhibit a wide range of pharmacological activities . They are essentially used as analgesics, anti-inflammatory agents, diuretics, anticonvulsants, potential antispasmodics, long active sedatives, bronchodilators, and choleretic agents .

Mode of Action

It’s known that the photophysical properties of pi-conjugated organic fluorophores containing donor-acceptor groups, such as this compound, originate mainly from the intramolecular charge transfer state that depends mainly on the substituent effect and solvent properties .

Biochemical Pathways

Quinazolinone derivatives have been found to affect a variety of biochemical pathways due to their wide range of pharmacological activities .

Result of Action

Quinazolinone derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects .

Action Environment

It’s known that the photophysical properties of this compound exhibit significant changes depending on the solvent polarity .

Propriétés

IUPAC Name |

2-thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2OS/c15-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-16-10/h1-7,11,13H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBQITBKNGCUHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

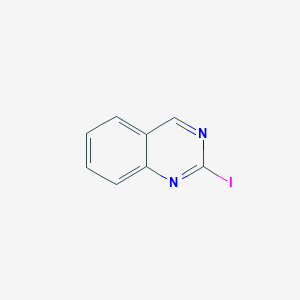

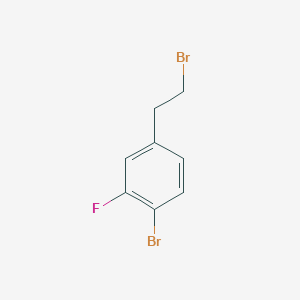

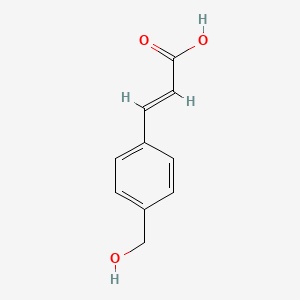

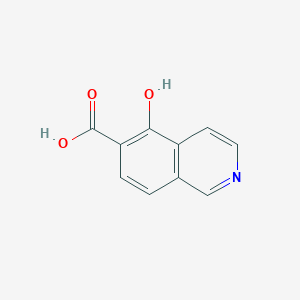

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(dimethylamino)phenyl]prop-2-enamide](/img/structure/B3098118.png)

![6-methyl-4-phenyl-3-[(E)-2-phenylethenyl]-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B3098126.png)

![2-[5-(trifluoromethoxy)-1H-indol-3-yl]ethanol](/img/structure/B3098140.png)